2-Nitronaphthalene

Catalog No.
S568707
CAS No.
581-89-5
M.F
C10H7NO2
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitronaphthalene

CAS Number

581-89-5

Product Name

2-Nitronaphthalene

IUPAC Name

2-nitronaphthalene

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C10H7NO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI Key

ZJYJZEAJZXVAMF-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)[N+](=O)[O-]

solubility

Insoluble (NIOSH, 2016)
5.34e-05 M
Solubility in water: very poor
Insoluble

Synonyms

2-nitronaphthalene

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)[N+](=O)[O-]

The exact mass of the compound 2-Nitronaphthalene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)5.34e-05 msolubility in water: very poorinsoluble. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of mononitronaphthalene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Nitronaphthalene (CAS 581-89-5) is a nitrated polycyclic aromatic hydrocarbon, specifically the β-isomer of mononitronaphthalene. It primarily serves as a critical chemical intermediate for the synthesis of other naphthalene derivatives, most notably 2-naphthylamine and subsequent azo dyes. [REFS-1, REFS-2] Its utility is defined by the specific substitution pattern on the naphthalene core, which provides distinct physical properties and chemical reactivity compared to its α-isomer, 1-nitronaphthalene. [3]

Direct electrophilic nitration of naphthalene is kinetically controlled and overwhelmingly favors substitution at the C1 (alpha) position, yielding 1-nitronaphthalene as the major product (typically 90-96%) and 2-nitronaphthalene as a minor byproduct. [REFS-1, REFS-2] Consequently, using a crude nitration mixture in a process requiring the 2-isomer will introduce significant contamination, leading to difficult and costly purification of the final product. The distinct steric and electronic environments of the nitro group in the C2 position result in non-equivalent reactivity, making 2-nitronaphthalene and 1-nitronaphthalene fundamentally non-interchangeable as precursors for downstream targets that demand high regio-purity, such as specific dyes or pharmaceutical intermediates.

Essential for Regio-Pure Synthesis: The Minor Isomer in Naphthalene Nitration

The primary procurement driver for 2-nitronaphthalene is its necessity as a pure starting material. Standard electrophilic nitration of naphthalene yields a mixture where the 1-nitro isomer is the major kinetic product, often exceeding a 9:1 ratio over the 2-nitro isomer. [REFS-1, REFS-2] This low intrinsic yield makes in-situ generation impractical for applications requiring high isomeric purity. Procuring isolated 2-nitronaphthalene is the only viable route to synthesize pure 2-naphthylamine and its derivatives without resorting to challenging and inefficient isomeric separations.

Evidence DimensionYield from Direct Naphthalene Nitration
Target Compound Dataapprox. 4–10%
Comparator Or Baseline1-Nitronaphthalene (approx. 90–96%)
Quantified DifferenceOver 9-fold lower yield than the 1-isomer, making purification from source nitration impractical.
ConditionsStandard electrophilic nitration conditions (e.g., HNO₃/H₂SO₄).

This directly addresses the 'make vs. buy' decision, establishing that purchasing the purified 2-isomer is non-negotiable for achieving high-purity downstream products.

Differentiated Thermal Properties for Process Control and Handling

2-Nitronaphthalene exhibits a significantly higher melting point than its 1-nitro isomer. This difference of over 20 °C is a critical parameter for process design and material handling. [REFS-1, REFS-2] 2-Nitronaphthalene is a stable solid at temperatures where 1-nitronaphthalene is molten or a low-melting solid. This affects decisions regarding storage, dispensing methods (e.g., screw feeder vs. heated liquid transfer), and the physical state of reactants in a heated reaction vessel, influencing reaction kinetics and safety protocols.

Evidence DimensionMelting Point
Target Compound Data79 °C
Comparator Or Baseline1-Nitronaphthalene (53–57 °C)
Quantified DifferenceApprox. 22–26 °C higher than 1-Nitronaphthalene.
ConditionsStandard atmospheric pressure.

This physical property difference directly impacts process design, equipment selection, and handling procedures in both laboratory and industrial settings.

Distinct Reactivity Profile and Biological Activity

The positional difference of the nitro group leads to distinct electronic properties and steric environments, resulting in non-identical chemical reactivity and metabolic pathways. For example, studies have shown that 2-nitronaphthalene and 1-nitronaphthalene have different carcinogenic potentials in animal models, which is a direct consequence of differences in their metabolic activation via nitroreduction. [REFS-1, REFS-2] This implies that the two isomers behave as distinct substrates in reduction reactions, a critical consideration for chemists developing selective synthetic transformations or for toxicologists studying structure-activity relationships.

Evidence DimensionCarcinogenic Potential (as a proxy for reactivity)
Target Compound DataSome evidence of carcinogenic potential (e.g., bladder papillomas in a primate model).
Comparator Or Baseline1-Nitronaphthalene (No evidence of carcinogenicity in comprehensive NTP bioassays in rats and mice).
Quantified DifferenceQualitatively different toxicological and carcinogenic outcomes, indicating non-equivalent reactivity and metabolic fate.
ConditionsLong-term oral administration in animal studies.

For any application involving chemical reduction or biological interaction, the isomers cannot be used interchangeably as they are distinct chemical entities with different reactivity profiles and outcomes.

Precursor for Regio-Specific Azo Dyes

Where the synthesis of specific colorants requires a 2-substituted naphthalene core, 2-nitronaphthalene is the required starting material. Its reduction to 2-naphthylamine provides a key coupling component or diazo precursor that cannot be substituted with the 1-isomer without producing an entirely different, off-target dye molecule. [1]

Synthesis of Pure 2-Naphthylamine and Derivatives

For any process that requires high-purity 2-naphthylamine, such as in the preparation of specialized polymers or agricultural chemicals, starting with isomerically pure 2-nitronaphthalene is essential. This avoids the formation of 1-naphthylamine contaminants that are difficult to remove and can negatively impact final product performance and regulatory compliance. [2]

Reference Standard in Comparative Toxicology and Environmental Analysis

As the isomers exhibit different toxicological profiles, isomerically pure 2-nitronaphthalene is necessary as a reference standard for researchers investigating the structure-activity relationships of nitro-aromatic compounds and for environmental agencies monitoring specific contaminants in air and water samples. [3]

Physical Description

2-nitronaphthalene is a yellow crystalline solid. Mp: 76°C; bp: 315°C. Insoluble in water. Very soluble in ethyl alcohol and in diethyl ether. Toxic to aquatic organisms, may cause long-term adverse effects in the environment.
COLOURLESS-TO-YELLOW SOLID IN VARIOUS FORMS.
Colorless solid.

XLogP3

3.3

Boiling Point

314.0 °C
304 °C

Vapor Density

Relative vapor density (air = 1): 5.89

LogP

3.24 (LogP)
2.78

Melting Point

174 °F (NIOSH, 2016)
79.0 °C
79 °C
174°F

UNII

V5NB52B64Q

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Vapor pressure, kPa at 25 °C: 0.000032

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

581-89-5

Wikipedia

2-nitronaphthalene

Dates

Last modified: 08-15-2023

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